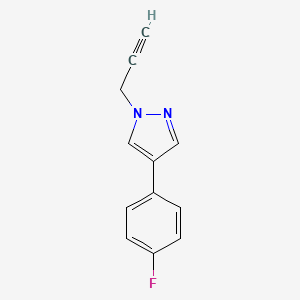
3-((1H-Pyrazol-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-Pyrazol-4-yl)oxy)aniline: is an organic compound that features a pyrazole ring attached to an aniline moiety through an oxygen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and pyrazole functionalities in the molecule allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Pyrazol-4-yl)oxy)aniline typically involves the reaction of 4-hydroxy-1H-pyrazole with 3-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole attacks the bromine-substituted aniline, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.
化学反応の分析
Types of Reactions:
Oxidation: The aniline moiety in 3-((1H-Pyrazol-4-yl)oxy)aniline can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Formation of halogenated aniline derivatives.
科学的研究の応用
Chemistry: 3-((1H-Pyrazol-4-yl)oxy)aniline is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, including polymers and dyes. Its unique structure contributes to the properties of these materials, such as color and stability.
作用機序
The mechanism of action of 3-((1H-Pyrazol-4-yl)oxy)aniline involves its interaction with specific molecular targets in biological systems. The aniline moiety can interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
類似化合物との比較
3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazole-oxygen linkage but has a pyrazine ring instead of an aniline ring.
3,5-di((1H-Pyrazol-4-yl)oxy)aniline: This compound has two pyrazole rings attached to the aniline moiety.
Uniqueness: 3-((1H-Pyrazol-4-yl)oxy)aniline is unique due to the combination of the aniline and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. The presence of the oxygen linker also influences the compound’s properties, making it different from other pyrazole or aniline derivatives.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
3-(1H-pyrazol-4-yloxy)aniline |
InChI |
InChI=1S/C9H9N3O/c10-7-2-1-3-8(4-7)13-9-5-11-12-6-9/h1-6H,10H2,(H,11,12) |
InChIキー |
WUFVGXMAQGPAHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CNN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


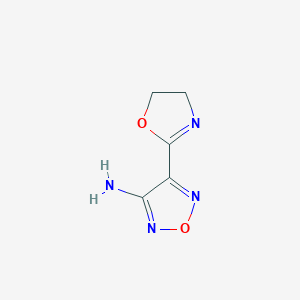
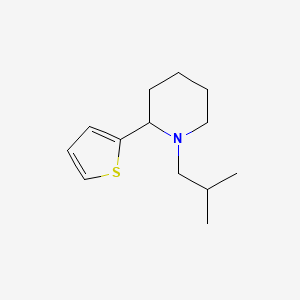


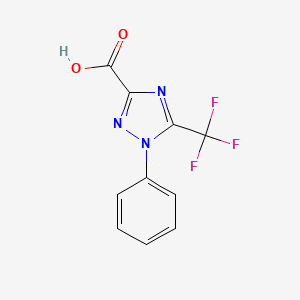
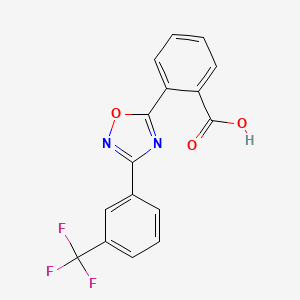
![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)



